1-methylcyclohex-3-ene-1-carboxamide
Overview
Description
1-methylcyclohex-3-ene-1-carboxamide is an organic compound with the molecular formula C8H13NO It is a derivative of cyclohexene, featuring a carboxamide group attached to the ring
Mechanism of Action
Target of Action
It’s worth noting that cyclohexene derivatives have been found to interact with glycosidases . Glycosidases are a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds . They play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases .
Mode of Action
It’s known that cyclohexene derivatives can undergo bromination and epoxidation reactions . In these reactions, hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring were found to be effective in product formation .
Biochemical Pathways
It’s known that glycosidases, which cyclohexene derivatives can interact with, play essential roles in numerous biochemical pathways . These pathways are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Result of Action
It’s known that cyclohexene derivatives can undergo bromination and epoxidation reactions, leading to the formation of new compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Cyclohexene-1-carboxamide, 1-methyl- are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with a bacterial carboxylesterase (CarEst3) identified by genome mining . CarEst3 was found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM . This interaction suggests that 3-Cyclohexene-1-carboxamide, 1-methyl- may play a role in enzymatic reactions involving carboxylesterases.
Molecular Mechanism
Its interaction with carboxylesterases suggests that it may exert its effects at the molecular level through enzyme inhibition or activation
Metabolic Pathways
Given its interaction with carboxylesterases, it is plausible that this compound could be involved in metabolic pathways mediated by these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methylcyclohex-3-ene-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reaction yields 6-(hydroxy-methyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Another method involves the enantioselective preparation of chiral cyclohexene derivatives using efficient and enantioselective hydrolases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
1-methylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines, imines, enamines, nitriles, aldehydes, and alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-methylcyclohex-3-ene-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
1-methylcyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Similar in structure but lacks the amide group.
Cyclohexene derivatives: Various derivatives with different functional groups attached to the cyclohexene ring.
Bicyclic lactone derivatives: Formed from the rearrangement of cyclohexene carboxamide derivatives.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
1-methylcyclohex-3-ene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVNOWJTFRSSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60989089 | |
Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69352-89-2 | |
Record name | 3-Cyclohexene-1-carboxamide, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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